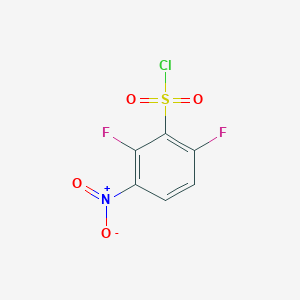

2,6-Difluoronitrobenzenesulfonyl chloride

Description

BenchChem offers high-quality 2,6-Difluoronitrobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoronitrobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-3(8)1-2-4(5(6)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVMRABITVHXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245345 | |

| Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612541-20-5 | |

| Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612541-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 2,6-Difluoro-3-nitrobenzenesulfonyl chloride

[1]

Part 1: Executive Summary & Structural Logic

In the landscape of medicinal chemistry, 2,6-Difluoro-3-nitrobenzenesulfonyl chloride (CAS 612541-20-5) represents a "privileged scaffold."[1] Its utility stems from its dual-electrophilic nature : it possesses a hard electrophilic center at the sulfur atom (sulfonyl chloride) and a highly activated soft electrophilic center on the aromatic ring (

For drug development professionals, this molecule is not merely a reagent but a branching point. It allows for the rapid construction of polysubstituted benzenesulfonamides and fused bicyclic heterocycles (e.g., benzothiadiazines) via sequential nucleophilic attacks.

Structural Analysis

-

Core: Benzene ring substituted with electron-withdrawing groups (EWGs).[1]

-

Sulfonyl Chloride (

): Provides the primary handle for sulfonylation.[1] It is a strong meta-director and strongly deactivates the ring toward electrophilic attack but activates it for nucleophilic attack. -

Fluorine Atoms (C2, C6): The C2 and C6 positions are electronically distinct due to the nitro group at C3.

-

Nitro Group (C3): The critical activating group that differentiates this molecule from the parent 2,6-difluorobenzenesulfonyl chloride, enabling facile Nucleophilic Aromatic Substitution (

).

Part 2: Physicochemical Profile[2]

The following data consolidates experimental and predicted values essential for process handling.

| Property | Value / Range | Notes |

| CAS Number | 612541-20-5 | Specific for the 3-nitro isomer.[1] |

| Molecular Formula | ||

| Molecular Weight | 257.60 g/mol | |

| Appearance | Yellow to brownish liquid/low-melting solid | Color darkens upon oxidation/hydrolysis.[1] |

| Boiling Point | ~310–325 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |

| Density | 1.74 g/cm³ | High density typical of poly-halogenated nitroarenes.[1] |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols.[1] |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Moisture sensitive (hydrolyzes to sulfonic acid).[1] |

Part 3: Synthesis & Manufacturing Workflows

The synthesis of this scaffold typically follows a Late-Stage Nitration strategy to ensure regioselectivity.

Protocol A: The Lithiation-Sulfonylation-Nitration Route

This is the preferred industrial route as it avoids the use of unstable diazonium intermediates.

-

Lithiation: 1,3-Difluorobenzene is treated with

-BuLi at -78°C. The lithium directs to the C2 position (between the two fluorines) due to the ortho-lithiation effect. -

Sulfonylation: Quenching with

followed by oxidation with NCS (N-chlorosuccinimide) yields the parent 2,6-difluorobenzenesulfonyl chloride.[1] -

Nitration: Treatment with fuming

/-

Regiochemistry: The

group directs meta.[1] The Fluorines direct ortho/para. The C3 position is meta to sulfonyl and ortho to the C2-Fluorine, creating a synergistic directing effect that favors the 3-nitro isomer.

-

Part 4: Reactivity & Mechanistic Insight

This section details the "Chemoselectivity Switch" inherent to this molecule.[1][2][3][4] The reaction outcome is strictly controlled by temperature and the nature of the nucleophile.

The Chemoselectivity Switch: S-Attack vs. C-Attack[1]

-

Kinetic Control (S-Attack): At low temperatures (< 0°C), nucleophiles (amines) attack the sulfur atom preferentially.[1] The chloride is a better leaving group than fluoride, and the sulfur center is hard.

-

Thermodynamic/Activated Control (C-Attack): At elevated temperatures or with excess nucleophile, the C2/C6 fluorine atoms are displaced via

.[1]

Regioselectivity in (The C2 vs. C6 Dilemma)

When subjecting the sulfonamide derivative to nucleophilic attack, which fluorine leaves?

-

C2-Fluorine: Activated by ortho-nitro and ortho-sulfonyl .[1] This position is electronically most deficient (hottest) but sterically hindered.

-

C6-Fluorine: Activated by para-nitro and ortho-sulfonyl .[1] Less hindered.

-

Expert Insight: With small nucleophiles (e.g., hydrazine, methylamine), attack at C2 is often preferred due to the inductive power of the adjacent nitro group. With bulky nucleophiles, attack shifts to C6 .

Experimental Protocol: Selective Sulfonylation

-

Objective: Synthesize a sulfonamide without touching the fluorines.

-

Reagents: 1.0 eq Sulfonyl Chloride, 1.0 eq Amine, 1.1 eq DIPEA, DCM solvent.

-

Condition: Strictly -78°C to 0°C .

-

Validation: Monitor by TLC/LCMS. Appearance of product at RT indicates fluoride displacement is beginning.

[1][6]

Part 5: Applications in Drug Design

The 2,6-difluoro-3-nitrobenzenesulfonyl scaffold is a precursor to BCL-2 inhibitors and other oncology targets where the sulfonamide bond mimics the transition state of peptide hydrolysis or acts as a rigid linker.

Case Study: Bicyclic Synthesis A common workflow involves reacting the chloride with a hydrazine or amidine.[1]

-

Step 2: Base-mediated cyclization where the sulfonamide nitrogen (or the hydrazide nitrogen) attacks the C2-fluorine, ejecting it to form a fused ring system (e.g., 1,2,4-benzothiadiazine-1,1-dioxide).

-

Why this scaffold? The nitro group at C3 is essential not just for activation, but as a handle for further functionalization (reduction to aniline

amide coupling) after the ring is formed.[1]

Part 6: Handling & Safety (MSDS Summary)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1] The hydrolysis product (HCl + Sulfonic acid) is highly corrosive.

-

Water Reactivity: Reacts violently with water.[1] Do not use aqueous workups without quenching first.

-

PPE: Face shield, Viton/Nitrile gloves, and working fume hood are mandatory.

-

Quenching: Quench excess reagent with a solution of ammonium hydroxide or dilute NaOH in ice, dropwise.[1]

References

-

EPA CompTox Chemicals Dashboard. (2025). Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- (CAS 612541-20-5). Environmental Protection Agency. [Link]

-

PubChem. (2025). 2,6-Difluorobenzenesulfonyl chloride (Precursor Data). National Center for Biotechnology Information. [Link]

-

Rogne, O. (1970).[1][6] Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

2,6-Difluoronitrobenzenesulfonyl chloride CAS number and identifiers

[1][2][3]

Part 1: Chemical Identity & Core Properties

CAS Number: 612541-20-5 IUPAC Name: 2,6-Difluoro-3-nitrobenzenesulfonyl chloride Molecular Formula: C₆H₂ClF₂NO₄S Molecular Weight: 261.61 g/mol SMILES: C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)[O-][1][2][3][4][5]

Structural Analysis & Reactivity Profile

This compound is a "privileged scaffold" in medicinal chemistry due to its high density of functional handles. It possesses three distinct sites of reactivity, allowing for sequential, orthogonal functionalization:

-

Sulfonyl Chloride (

): The most reactive site. Reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates. -

C-2 Fluorine (Ortho to Nitro/Sulfonyl): Highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the adjacent nitro and sulfonyl groups. -

C-6 Fluorine (Para to Nitro): Also activated for

, but electronically and sterically distinct from the C-2 position, offering potential for regioselective substitution.

| Property | Value | Technical Note |

| Appearance | Pale yellow to off-white solid | Low melting point solid; often handled as a melt or solution.[1] |

| Melting Point | ~80–85 °C (Predicted) | Sharp melting point indicates high purity; broad range suggests hydrolysis. |

| Boiling Point | ~310 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Solubility | DCM, THF, EtOAc, DMSO | Reacts violently with water/alcohols; strictly anhydrous conditions required. |

| Stability | Moisture Sensitive | Hydrolyzes to the corresponding sulfonic acid (CAS 1000339-68-5) upon exposure to atmospheric moisture.[1] |

Part 2: Synthesis & Manufacturing Logic

The synthesis of 2,6-difluoro-3-nitrobenzenesulfonyl chloride typically follows a Late-Stage Nitration strategy.[1] Direct chlorosulfonation of 2,6-difluoronitrobenzene is difficult due to deactivation. Therefore, the standard industrial route involves the nitration of the parent sulfonyl chloride.

Critical Pathway[1]

-

Precursor: 2,6-Difluorobenzenesulfonyl chloride (CAS 60230-36-6).[1][4][5][6][7]

-

Reagent: Fuming Nitric Acid (

) / Sulfuric Acid ( -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

The sulfonyl group is a meta-director.

-

The fluorine atoms are ortho/para-directors.

-

Regioselectivity: The C-3 position is meta to the sulfonyl group and ortho to the C-2 fluorine, making it the electronically favored site for nitration.[1]

-

Figure 1: Synthesis logic driven by directing group effects. The sulfonyl group directs the incoming nitro group to the meta (3) position.

Part 3: Reactivity & Applications in Drug Design[1]

Chemoselective Sulfonylation

The primary application is the synthesis of sulfonamide libraries. The sulfonyl chloride reacts with primary or secondary amines in the presence of a base (TEA, DIPEA, Pyridine).

-

Technical Insight: Because the ring is highly electron-deficient, the sulfonyl chloride is more reactive than typical benzenesulfonyl chlorides. Reactions should be conducted at 0 °C to prevent side reactions or double-additions.

Regioselective Displacement

Once the sulfonamide is formed, the core becomes a scaffold for nucleophilic aromatic substitution (

-

The Competition: The molecule has two fluorines (C-2 and C-6).[1][5]

-

C-2 Fluorine: Sandwiched between the Sulfonamide and Nitro groups. It is the most electronically activated but sterically crowded.

-

C-6 Fluorine: Para to the Nitro group. Less sterically hindered.

-

-

Control: Soft nucleophiles (thiols) typically attack the most electrophilic site (C-2), while bulkier amines may favor C-6 due to steric relief.[1] This "regio-switching" capability makes it a versatile tool for fragment-based drug discovery (FBDD).[1]

Part 4: Experimental Protocols

Protocol A: General Sulfonamide Synthesis

Target: Derivatization of the sulfonyl chloride while preserving the fluoro-nitro core.[1]

Reagents:

-

2,6-Difluoro-3-nitrobenzenesulfonyl chloride (1.0 equiv)[1][2]

-

Amine substrate (1.05 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step:

-

Preparation: Dissolve the amine substrate and base in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0 °C . -

Addition: Dissolve 2,6-Difluoro-3-nitrobenzenesulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Dropwise addition prevents localized heating and hydrolysis.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1] Conversion is usually complete within 1–2 hours.

-

Workup: Quench with 1M HCl (aq) to remove excess base/amine. Extract with DCM. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallization or Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: Sequential Displacement

Target: Displacing the C-2 or C-6 fluorine after sulfonamide formation.[1]

Reagents:

-

Sulfonamide Intermediate (from Protocol A)

-

Nucleophile (e.g., Morpholine, Thiol)

-

Base:

or -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

)

Step-by-Step:

-

Dissolve the sulfonamide in DMF (0.1 M concentration).

-

Add

(2.0 equiv) and the nucleophile (1.1 equiv). -

Temperature Control:

-

For Thiol nucleophiles: React at 0 °C to RT (High reactivity).

-

For Amine nucleophiles: Heat to 60–80 °C .

-

-

Monitoring: Watch for the formation of mono-substituted product. Prolonged heating or excess nucleophile can lead to bis-substitution (displacing both fluorines).

Part 5: Handling & Safety (HSE)

Signal Word: DANGER

| Hazard Class | Hazard Statement | Prevention Protocol |

| Skin Corr.[1][4] 1B | Causes severe skin burns and eye damage.[6][8] | Wear nitrile gloves (double-gloved recommended), lab coat, and chemical splash goggles. |

| Water Reactivity | Reacts with water to form acidic gases (HCl). | Handle in a fume hood. Store in a desiccator or under inert gas. |

| Incompatibility | Strong bases, Alcohols, Oxidizers. | Keep away from protic solvents during storage. |

Part 6: Visualization of Reaction Logic[1]

Figure 2: Step-wise functionalization strategy. The sulfonyl chloride is derivatized first, followed by selective fluorine displacement.

References

Sources

- 1. 86156-93-6|3-Fluoro-4-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. prepchem.com [prepchem.com]

- 4. 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6 [sigmaaldrich.com]

- 5. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]

- 6. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [chemicalbook.com]

- 8. Buy 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [smolecule.com]

Solubility of 2,6-Difluoronitrobenzenesulfonyl Chloride in Organic Solvents

Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Subject Focus: CAS 612541-20-5 (3-nitro isomer) and general 2,6-difluoronitro isomers.[1]

Executive Summary

2,6-Difluoronitrobenzenesulfonyl chloride (typically the 3-nitro isomer, CAS 612541-20-5) is a highly electrophilic building block used extensively in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters.[1] Its utility is defined by the sulfonyl chloride (-SO₂Cl) moiety, which serves as a "warhead" for nucleophilic attack, and the difluoro-nitro substitution pattern , which modulates the electronic properties and metabolic stability of the final drug scaffold.[1][2]

This guide provides a definitive technical analysis of its solubility profile. Unlike simple salts, the solubility of this compound is governed by chemoselectivity —the need to dissolve the reagent without triggering its decomposition.[1] This document details the optimal solvent systems, mechanistic rationale for solvent selection, and protocols for handling this moisture-sensitive reagent.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule's structure is prerequisite to mastering its solubility.[1] The electron-withdrawing nature of the fluorine and nitro groups enhances the electrophilicity of the sulfonyl chloride, making it more reactive—and thus more prone to hydrolysis—than unsubstituted benzenesulfonyl chloride.[1]

| Property | Description |

| Compound Name | 2,6-Difluoro-3-nitrobenzenesulfonyl chloride |

| CAS Number | 612541-20-5 |

| Molecular Formula | C₆H₂ClF₂NO₄S |

| Molecular Weight | 257.59 g/mol |

| Physical State | Viscous oil or low-melting solid (yellow/orange) |

| Primary Reactivity | Electrophilic Sulfonylation ( |

| Key Hazard | Moisture Sensitive (Hydrolyzes to Sulfonic Acid + HCl) |

Solubility Landscape

The "solubility" of sulfonyl chlorides is a binary classification: Inert Solvents (True Solubility) vs. Reactive Solvents (Decomposition).[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic ability to dissolve the compound and their kinetic inertness toward the -SO₂Cl group.

| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Recommendation |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for reactions and storage.[1] |

| Ethers | THF, 2-MeTHF, Dioxane | Excellent | High * | Secondary Choice. *Must be anhydrous; THF can polymerize with strong Lewis acids.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | High | Good. Useful for workup and extraction.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | High | Good. Excellent for heating or reflux conditions.[1] |

| Polar Aprotic | DMF, DMAc, NMP, Acetonitrile | Excellent | Moderate | Use with Caution. Can accelerate hydrolysis if wet; DMF can react at high temps (Vilsmeier-Haack type).[1] |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | N/A (Reacts) | Zero | FORBIDDEN. Rapid solvolysis occurs.[1] |

| Amines | Pyridine, Triethylamine | Soluble | Reactive | Reactant/Catalyst. Forms sulfonylammonium salts; use only as reagents, not bulk solvents.[1] |

Mechanistic Insight: The "Like Dissolves Like" Trap

While 2,6-difluoronitrobenzenesulfonyl chloride is technically soluble in alcohols (e.g., methanol) due to polarity matching, the dissolution is accompanied by a chemical reaction:

[1]Therefore, protic solvents are strictly incompatible .[1] The high electronegativity of the fluorine atoms at the 2,6-positions increases the lipophilicity of the benzene ring compared to the nitro group alone, making Dichloromethane (DCM) the thermodynamic solvent of choice.[1] It balances polarity for the nitro group while solvating the aromatic core without nucleophilic interference.[1]

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Use this protocol to prepare a stable solution for automated synthesis or titration.[1]

Reagents:

-

Dichloromethane (Anhydrous, ≥99.8%, amylene stabilized)[1]

-

Molecular Sieves (3Å or 4Å, activated)[1]

Step-by-Step:

-

Drying: Flame-dry a 20 mL borosilicate glass vial with a septum cap under a stream of Nitrogen (

) or Argon. Allow to cool. -

Weighing: Rapidly weigh 258 mg (1.0 mmol) of the sulfonyl chloride. Note: Minimize air exposure to prevent hydrolysis.[1]

-

Solvation: Add 10.0 mL of anhydrous DCM via syringe through the septum.

-

Dissolution: Swirl gently. The solid/oil should dissolve instantly at room temperature (

).[1] -

Storage: Add 5-10 activated molecular sieve beads to the vial to scavenge trace moisture. Store at

.[1]-

Validity: Solution is stable for 24-48 hours. Discard if precipitate (sulfonic acid) forms.[1]

-

Protocol B: Solubility Screening (Visual Method)

Use this to verify solvent quality before scale-up.[1]

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the selection of a solvent that maximizes both solubility and chemical stability.[1]

Caption: Decision logic for selecting solvents compatible with electrophilic sulfonyl chlorides.

Diagram 2: Sulfonamide Synthesis Workflow

A standard application demonstrating the solvent's role in the reaction pathway.[1]

Caption: Standard workflow for sulfonamide synthesis using DCM as the primary solvent.

Handling & Stability (E-E-A-T)

Hydrolysis Sensitivity

The 2,6-difluoro substitution pattern creates a steric and electronic environment that, while reactive, allows for stable handling if moisture is excluded.[1] Upon contact with water, the compound degrades:[1]

-

Degradation Product: 2,6-Difluoro-3-nitrobenzenesulfonic acid (Water soluble, highly acidic).[1]

-

Indicator: The liquid turns from clear/yellow to cloudy, and fumes of HCl may be visible.[1]

Storage Recommendations

-

Temperature: Store at

to -

Atmosphere: Argon or Nitrogen blanket is mandatory.[1]

-

Container: Tightly sealed glass with Teflon-lined caps.[1] Avoid metal containers due to corrosion risk from trace HCl.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734271, 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link][1]

-

U.S. EPA (2025). Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- Chemical Details. CompTox Chemicals Dashboard.[1][3] Retrieved from [Link][1]

Sources

- 1. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 86156-93-6|3-Fluoro-4-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

Technical Guide: Molecular Structure & Reactivity of 2,6-Difluoro-3-nitrobenzenesulfonyl Chloride

[1][2][3][4][5]

CAS: 612541-20-5 (Isomer specific) | Class: Polyfunctionalized Arenes Primary Utility: Electrophilic scaffold for sulfonamide synthesis and SNAr-based heterocycle construction.[1][2][3][4][5]

Executive Summary

2,6-Difluoro-3-nitrobenzenesulfonyl chloride represents a "privileged scaffold" in medicinal chemistry due to its high density of functionalization.[1][2][3][4][5] It possesses three distinct electrophilic sites: the sulfonyl chloride sulfur, the C-2 carbon (fluorine-bearing), and the C-6 carbon (fluorine-bearing).[1][2][3][4]

Success with this reagent depends entirely on chemoselective control .[1][2][5] The sulfonyl chloride moiety is kinetically dominant, while the fluorine atoms are activated for Nucleophilic Aromatic Substitution (SNAr) by the combined electron-withdrawing effects of the nitro and sulfonyl groups.[3][4] This guide provides the mechanistic insight required to selectively engage these sites.

Molecular Architecture & Electronic Profile[2][4][5]

The reactivity of this molecule is dictated by the interplay of three electron-withdrawing groups (EWGs) on the benzene core.[3][4]

Electronic Substituent Effects[1][2][4][6]

-

Sulfonyl Chloride (-SO₂Cl) at C1: A strong inductive (-I) and mesomeric (-M) electron-withdrawing group.[1][2][3][4][5] It renders the ring electron-deficient and is itself a potent electrophile.[2][5]

-

Fluorine Atoms at C2 & C6: Highly electronegative (-I effect).[1][2][3][4][5] While typically deactivating in electrophilic substitution, in nucleophilic substitution (SNAr), they act as excellent leaving groups due to the strong C-F dipole which stabilizes the transition state (Meisenheimer complex).[3][4]

-

Nitro Group (-NO₂) at C3: The strongest EWG on the ring.[1][2][3][5] It activates the positions ortho (C2 and C4) and para (C6) to itself.[1][3][4][5]

Reactivity Hotspots

| Position | Substituent | Electronic Environment | Reactivity Mode |

| S (Sulfonyl) | -Cl | High positive charge density on Sulfur.[1][2][3][4][5] | Kinetic Product: Rapid nucleophilic attack (Sulfonylation).[1][2][3][4][5] |

| C-2 | -F | Ortho to SO₂Cl, Ortho to NO₂.[1][2][3][4][5] "Sandwiched" between two strong EWGs.[1][2][5] | Thermodynamic SNAr Site: Highly activated but sterically crowded.[1][2][5] |

| C-6 | -F | Ortho to SO₂Cl, Para to NO₂.[1][2][3][4][5] | Alternative SNAr Site: Activated, less sterically hindered. |

Reactivity Profile: The Chemoselectivity Hierarchy

The central challenge in using this reagent is preventing "over-reaction" (double substitution) or "wrong-site" reaction.[2][3][4][5]

The Kinetic Hierarchy

Under standard conditions (0°C to RT, mild base), the reactivity order is:

-

Sulfonyl Chloride Hydrolysis/Aminolysis (

) -

SNAr at C-2 (Most electronically activated)

-

SNAr at C-6

The "Anionic Deactivation" Trap

A critical nuance often overlooked is the effect of the first reaction on the second.[4]

-

Scenario: You react with a primary amine (

) to form the sulfonamide.[1][2][3][5] -

Effect: The resulting sulfonamide proton (

) is acidic ( -

Consequence: This anion donates electron density back into the ring, deactivating it toward subsequent SNAr reactions.[1][2][5]

-

Solution: To achieve SNAr after sulfonamide formation, you must either:

Visualization of Reaction Pathways[3]

Figure 1: Chemoselectivity flowchart demonstrating temperature-dependent product divergence.[1][2][3][4][5]

Experimental Protocols

Protocol A: Selective Sulfonamide Synthesis (Preserving Fluorines)

Target: To install the sulfonamide while keeping the ring fluorines intact for later functionalization.[3][4]

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv).[1][2][3][4][5] Cool to 0°C .[1][2][5][6]

-

Addition: Dissolve 2,6-Difluoro-3-nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous solvent. Add this solution dropwise to the amine mixture over 15-30 minutes.

-

Why? Slow addition ensures the amine is never in large excess relative to the chloride locally, preventing SNAr side reactions.[4]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1][2][5][6]

-

Workup: Quench with dilute aqueous HCl (to remove excess base/amine). Extract with DCM.[1][2][5] The product is usually pure enough for the next step.[5]

Protocol B: SNAr Cascade (Displacement of Fluorine)

Target: To synthesize functionalized aniline derivatives via fluorine displacement.[1][2][3][4]

-

Conditions: This typically requires 2.2+ equivalents of amine (or 1 eq amine + excess inorganic base like

).[1][2][5] -

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) accelerate SNAr.[1][2][3][4][5]

-

Temperature: Heat is required (60°C - 100°C) to drive the displacement, especially if the intermediate sulfonamide anion has deactivated the ring.[2][4]

-

Regioselectivity Note: The C-2 fluorine (between NO₂ and SO₂R) is the primary site of displacement due to maximum electronic activation, despite steric crowding.[2][5]

Safety & Handling Data

| Hazard Class | Description | Precaution |

| Corrosive | Causes severe skin burns and eye damage (Cat 1B).[1][2][3][4][5] | Wear nitrile gloves, face shield, and lab coat.[1][2][3][4] |

| Moisture Sensitive | Reacts violently with water to release HCl gas.[1][2][5] | Store under inert gas (Nitrogen/Argon) in a desiccator. |

| Energetic | Nitro-compounds can be shock-sensitive/explosive.[1][2][3][5] | Avoid heating neat (undiluted) material.[1][2][3][4][5] Do not distill to dryness.[1][2][5] |

Storage: Keep at +2°C to +8°C. Hydrolysis produces 2,6-difluoro-3-nitrobenzenesulfonic acid, which is a strong non-volatile acid.[1][2][3][5]

References

-

National Center for Biotechnology Information. (2025).[1][2][3][5] PubChem Compound Summary for CID 101245345: Benzenesulfonyl chloride, 2,6-difluoro-3-nitro-.[1][2][3][4][5] Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[1][2][3][5] Synthesis of Sulfonamides. Retrieved from [Link][1][3][4][5]

Sources

- 1. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]

- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 2,6-Difluoronitrobenzenesulfonyl chloride applications

Topic: Technical Guide: 2,6-Difluoro-3-nitrobenzenesulfonyl Chloride in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 2,6-Difluoro-3-nitrobenzenesulfonyl chloride (CAS 612541-20-5) represents a "privileged scaffold." Its value lies not merely in its function as a sulfonylating agent, but in its unique electronic architecture. The presence of two fluorine atoms, activated by both a sulfonyl and a nitro group, creates a highly reactive core susceptible to Regioselective Nucleophilic Aromatic Substitution (SNAr).

This guide provides a comprehensive technical analysis of this reagent, detailing its chemoselectivity, synthetic utility in designing BCL-2 family inhibitors and kinase modulators, and validated protocols for its handling.

Chemical Profile & Reactivity Analysis

Structural Attributes

The molecule features a benzene ring substituted with three potent electron-withdrawing groups (EWGs). This specific arrangement dictates its reactivity profile:

-

C1-Sulfonyl Chloride: The primary electrophilic site, highly reactive toward nucleophiles (amines, alcohols) to form sulfonamides or esters.

-

C3-Nitro Group: Provides strong inductive (-I) and mesomeric (-M) withdrawal, activating the ring for nucleophilic attack.

-

C2 & C6 Fluorines: These are the sites of diversity generation.

-

C2-Fluoro: Ortho to both the Sulfonyl and Nitro groups. It is the most electron-deficient site but sterically crowded.

-

C6-Fluoro: Ortho to the Sulfonyl group and para to the Nitro group.

-

Mechanistic Insight: The "Activation Hierarchy"

For synthetic chemists, the critical challenge is Chemoselectivity .

-

Kinetic Control (0°C to RT): The sulfonyl chloride moiety reacts significantly faster than the fluorines undergo SNAr. This allows for the initial formation of the sulfonamide core without disturbing the halogen handle.

-

Thermodynamic/Forcing Conditions (>50°C): Once the sulfonamide is formed, the ring remains activated. The C6-fluorine is typically displaced first by amines or alkoxides due to the para-activation from the nitro group, following the classical Meisenheimer complex mechanism.

Synthetic Workflows & Applications

Core Application: BCL-2 Inhibitor Scaffolds

While Venetoclax (ABT-199) utilizes a 4-fluoro-3-nitrobenzenesulfonyl core, the 2,6-difluoro-3-nitro variant is extensively used in structure-activity relationship (SAR) studies to modulate potency and metabolic stability. The extra fluorine atom can block metabolic hotspots or alter the dihedral angle of the sulfonamide bond, potentially improving binding affinity in the hydrophobic groove of anti-apoptotic proteins.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways available from this single starting material.

Caption: Divergent synthesis starting from 2,6-difluoro-3-nitrobenzenesulfonyl chloride. Note the chemoselective sulfonylation prior to SNAr.

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Synthesis

Objective: Form the sulfonamide bond without displacing the fluorine atoms.

Reagents:

-

2,6-Difluoro-3-nitrobenzenesulfonyl chloride (1.0 equiv)

-

Primary Amine (0.95 equiv) — Use slight deficit to avoid excess amine triggering SNAr.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and TEA in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20–30 minutes.

-

Expert Insight: Rapid addition causes localized heating, which may trigger the unwanted displacement of the labile fluorine atoms.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with 1N HCl (cold). Extract with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Regioselective SNAr Displacement

Objective: Functionalize the C6 position with a secondary amine.

Reagents:

-

Sulfonamide Intermediate (from Protocol A) (1.0 equiv)

-

Secondary Amine (e.g., Piperazine derivative) (1.2 equiv)

-

K2CO3 (3.0 equiv)

-

DMF or DMSO (Polar aprotic solvents accelerate SNAr).

Step-by-Step Methodology:

-

Setup: Combine the sulfonamide intermediate, amine, and K2CO3 in DMF.

-

Reaction: Heat the mixture to 60–80°C .

-

Expert Insight: The C6-fluorine is activated by the para-nitro group. The C2-fluorine is less reactive due to steric hindrance from the bulky sulfonamide group adjacent to it, despite being ortho to the nitro. This steric gating effect ensures high regioselectivity for C6.

-

-

Monitoring: Reaction typically completes in 4–12 hours.

-

Workup: Dilute with water (precipitate may form). Filter or extract with EtOAc.

Quantitative Data: Reactivity Comparison

The following table summarizes the relative reactivity rates of common sulfonyl chloride scaffolds, highlighting the activating effect of the nitro and fluoro groups.

| Scaffold | Relative Sulfonylation Rate | Relative SNAr Reactivity (C-F) | Primary Application |

| Benzenesulfonyl chloride | 1.0 (Baseline) | N/A | General Synthesis |

| 4-Nitrobenzenesulfonyl chloride | ~10.0 | Low (if F present) | Nosyl Protection |

| 2,6-Difluoro-3-nitrobenzenesulfonyl chloride | ~50.0 | High (C6 > C2) | BCL-2 / Kinase Inhibitors |

| 2,4-Difluoro-5-nitrobenzenesulfonyl chloride | ~45.0 | High (C2 > C4) | Library Generation |

Safety & Handling (E-E-A-T)

-

Corrosivity: This compound hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid. It causes severe skin burns and eye damage.

-

Moisture Sensitivity: Store under inert gas in a refrigerator (<4°C). Moisture degrades the chloride to the acid, rendering it useless for coupling.

-

Sensitizer: Sulfonyl chlorides are potent sensitizers. All weighing must be performed in a fume hood.

References

-

PubChem. 2,6-Difluorobenzenesulfonyl chloride Compound Summary. National Library of Medicine. [Link]

-

EPA CompTox Dashboard. Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- Details.[1] U.S. Environmental Protection Agency.[2] [Link][1]

-

Ku, Y.-Y., et al. Development of a Convergent Large-Scale Synthesis for Venetoclax. Journal of Organic Chemistry, 2019. (Contextual reference for nitro-benzenesulfonyl chloride chemistry in BCL-2 inhibitors). [Link]

-

Chemistry LibreTexts. Reactions of Amines with Sulfonyl Chlorides. [Link][1][3][4][5][6][7][8][9][10][11][12]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. PubChemLite - 2,6-difluoro-4-nitrobenzene-1-sulfonyl chloride (C6H2ClF2NO4S) [pubchemlite.lcsb.uni.lu]

- 4. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 7. apexbt.com [apexbt.com]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 10. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. Substance Information - ECHA [echa.europa.eu]

An In-depth Technical Guide to the Stability of 2,6-Difluoronitrobenzenesulfonyl Chloride Under Ambient Conditions

Abstract

2,6-Difluoronitrobenzenesulfonyl chloride is a highly reactive reagent utilized in complex organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of three distinct functional moieties—a sulfonyl chloride group, two ortho-fluorine atoms, and a nitro group—creates a unique electronic environment that dictates its reactivity and, consequently, its stability. This guide provides a comprehensive analysis of the stability of 2,6-Difluoronitrobenzenesulfonyl chloride under typical ambient laboratory conditions, including exposure to moisture, temperature, and light. We will explore the primary degradation pathways, offer field-proven protocols for assessing stability, and provide robust recommendations for handling and storage to ensure the integrity of this critical reagent.

Introduction: The Chemical Nature of 2,6-Difluoronitrobenzenesulfonyl Chloride

Benzenesulfonyl chlorides are a cornerstone class of reagents for installing sulfonyl groups, most commonly in the synthesis of sulfonamides and sulfonic esters.[1] The stability and reactivity of these compounds are profoundly influenced by the substituents on the aromatic ring. In the case of 2,6-Difluoronitrobenzenesulfonyl chloride, the molecule is heavily decorated with strongly electron-withdrawing groups.

-

Sulfonyl Chloride (-SO₂Cl): This functional group is inherently electrophilic at the sulfur atom, making it susceptible to attack by nucleophiles. Its primary instability arises from this reactivity.

-

Ortho-Fluorine Atoms (-F): The two fluorine atoms at the 2 and 6 positions exert a powerful inductive electron-withdrawing effect, further increasing the electrophilicity of the sulfonyl sulfur. This enhances its reactivity towards nucleophiles, including water.[2][3]

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro substituent (whose position on the ring is critical but assumed here for general discussion) dramatically lowers the electron density of the entire aromatic system, amplifying the reactivity of the sulfonyl chloride group.

This confluence of electron-withdrawing substituents renders 2,6-Difluoronitrobenzenesulfonyl chloride an exceptionally reactive molecule, but also one that requires careful handling to prevent premature degradation. This guide serves to elucidate the factors governing its stability, providing researchers with the predictive understanding needed for its successful application.

Core Stability Profile: Degradation Under Ambient Conditions

The primary routes of degradation for 2,6-Difluoronitrobenzenesulfonyl chloride under ambient conditions are hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Stability: The Inevitable Reaction with Water

The most significant and immediate stability concern for any sulfonyl chloride is its reaction with water (hydrolysis).[4] Due to the highly electron-deficient nature of the sulfur atom in the title compound, it is exceptionally sensitive to moisture.

Mechanism of Hydrolysis: The hydrolysis of benzenesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.[5][6] Water acts as the nucleophile, attacking the electrophilic sulfur center. This process is often catalyzed by a second water molecule acting as a general base.[7] The strong electron-withdrawing effects of the fluoro and nitro substituents accelerate this reaction by stabilizing the forming negative charge in the transition state.

The uncatalyzed reaction is as follows: F₂(NO₂)C₆H₂SO₂Cl + 2H₂O → F₂(NO₂)C₆H₂SO₃H + HCl + H₂O

Key Insights:

-

Rapidity: Exposure to atmospheric humidity is sufficient to initiate hydrolysis. The process can be rapid, leading to the formation of the corresponding 2,6-difluoronitrobenzenesulfonic acid and hydrogen chloride (HCl) gas.[8]

-

Autocatalysis: The generation of HCl can potentially catalyze further degradation, although the primary pathway remains direct nucleophilic attack by water.

-

Solvent Choice is Critical: Dissolving the compound in protic or wet aprotic solvents will lead to rapid decomposition. Anhydrous, non-protic solvents are mandatory for any reaction.[8]

Thermal Stability: Decomposition at Elevated Temperatures

While generally stable at controlled room temperature, elevated temperatures can induce thermal decomposition.[8] The mechanism can be complex, proceeding through either radical or ionic pathways depending on the specific conditions and molecular structure.[9][10]

Decomposition Pathways:

-

Homolytic Cleavage (Radical Pathway): The sulfur-chlorine (S-Cl) bond can break homolytically to form a sulfonyl radical and a chlorine radical. This is often promoted by higher temperatures or the presence of radical initiators.[9] These reactive radicals can then propagate chain reactions, leading to complex mixtures of byproducts.

-

Ionic Pathway: In polar solvents, decomposition can proceed via an ionic mechanism. For arenesulfonyl chlorides, a common pathway involves the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process, to generate an aryl cation which is then trapped.

Signs of Thermal Decomposition:

-

Discoloration: The development of a brown or black color is a common indicator of decomposition.[8]

-

Gas Evolution: The formation of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) are tell-tale signs.[8]

Photostability: Sensitivity to Light

The presence of a nitroaromatic group introduces significant photosensitivity.[11] Nitroaromatic compounds are known to absorb UV and visible light, promoting them to an excited state. This can trigger a variety of photochemical reactions.[12]

Potential Photodegradation Pathways:

-

Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from a neighboring molecule or solvent, initiating radical reactions.

-

Nitrite Ester Rearrangement: The molecule can undergo rearrangement to form nitrite esters, which are themselves unstable.[11]

-

Complex Degradation: In aqueous solutions, the photolysis of nitroaromatic compounds can lead to the formation of nitrophenols and other degradation products, eventually leading to ring-opening and mineralization with sufficient energy input.[13][14]

To maintain the integrity of the compound, protection from light is essential.

Summary of Stability and Handling Recommendations

The following table summarizes the key stability challenges and provides actionable recommendations for laboratory professionals.

| Parameter | Risk Factor | Primary Degradation Product(s) | Recommended Handling & Storage Protocol |

| Moisture/Humidity | High | 2,6-Difluoronitrobenzenesulfonic Acid, HCl | Store in a tightly sealed container with a PTFE-lined cap.[4][15] Handle exclusively under an inert atmosphere (Nitrogen or Argon).[8] Use only anhydrous solvents and glassware. |

| Temperature | Moderate | Sulfur Dioxide (SO₂), Chlorinated Aromatics | Store in a cool, dry place, ideally between 15–25°C.[4] Avoid proximity to heat sources. For reactions, maintain low temperatures (e.g., below 30°C) where possible.[8] |

| Light | High | Complex mixture from nitro group rearrangement/reactions | Store in an amber glass vial or a container shielded from light. Minimize exposure to direct sunlight and UV sources. |

Experimental Protocol: Accelerated Stability Assessment

To quantitatively assess the stability of a batch of 2,6-Difluoronitrobenzenesulfonyl chloride, an accelerated stability study can be performed. This protocol provides a self-validating system to determine degradation kinetics under stressed conditions.

Materials and Equipment

-

2,6-Difluoronitrobenzenesulfonyl chloride (test sample)

-

Anhydrous acetonitrile (ACN), HPLC-grade

-

Deionized water, HPLC-grade

-

Calibrated HPLC-UV or LC-MS system

-

Temperature and humidity-controlled stability chamber

-

Photostability chamber with controlled light source (e.g., ICH-compliant)

-

Inert atmosphere glove box or Schlenk line

-

Amber glass vials with PTFE-lined caps

Experimental Workflow Diagram

Caption: Fig. 1: Workflow for Accelerated Stability Testing.

Step-by-Step Methodology

-

Initial Analysis (t=0): Immediately after preparing the stock solution (Step prep1), perform an initial HPLC or LC-MS analysis to establish the baseline purity and peak area of the parent compound.

-

Sample Exposure: Place the prepared vials into their respective stress chambers (thermal, photolytic, hydrolytic spike) and a control chamber.

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 7, 14 days), remove one vial from each condition.

-

Analysis: Quench any reaction by immediate dilution with the mobile phase and analyze by a validated reverse-phase HPLC method. A typical method would use a C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm).

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to t=0.

-

Use LC-MS to identify the mass of major degradation products, confirming the expected hydrolysis product (M.W. 193.14 for the acid, assuming no nitro group for calculation simplicity) and other potential byproducts.

-

Plot the degradation profile to determine the rate of decomposition under each stress condition.

-

Key Degradation Pathways: A Visual Summary

The primary degradation pathways are summarized in the diagram below. The most prevalent under ambient conditions is hydrolysis.

Caption: Fig. 2: Primary Degradation Pathways.

Conclusion

2,6-Difluoronitrobenzenesulfonyl chloride is a potent and valuable synthetic intermediate whose utility is directly linked to its purity. Its stability is fundamentally challenged by its high reactivity, a direct consequence of its electron-deficient aromatic system. The principal and most immediate threat to its integrity under ambient conditions is hydrolysis, which can be initiated by mere atmospheric moisture. Thermal and photolytic degradation represent secondary but significant risks, particularly during storage or under specific reaction conditions.

For researchers, scientists, and drug development professionals, adherence to stringent anhydrous and inert handling protocols, coupled with storage in cool, dark conditions, is not merely a recommendation—it is a prerequisite for reliable and reproducible results. By understanding the causal mechanisms behind its degradation, users can effectively mitigate these risks, ensuring the compound's performance in the demanding applications for which it is designed.

References

-

BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from a URL available through Google search results.[8]

-

SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved from a URL available through Google search results.[16]

-

King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 70(6), 1766-1776.[7]

-

Iino, M., Nambu, H., & Matsuda, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(6), 1065-1070.[9]

-

ACS Publications. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Retrieved from a URL available through Google search results.[10]

-

King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743-1749.[17]

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from a URL available through Google search results.[4]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-865.[5]

-

WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from a URL available through Google search results.[1]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.[6]

-

ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Retrieved from a URL available through Google search results.[18]

-

Zauxi. (n.d.). Sulfonyl Chloride Production Line. Retrieved from a URL available through Google search results.

-

Sigma-Aldrich. (2025, September 28). SAFETY DATA SHEET. Retrieved from a URL available through Google search results.

-

Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from a URL available through Google search results.

-

Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water Research, 27(5), 829-836.[13]

-

Tønnesen, H. H. (2014). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2014, 1-13.[11]

-

Legrini, O., Oliveros, E., & Braun, A. M. (1995). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 31(3), 2859-2867.[14]

-

Crespo-Hernández, C. E., & de la Harpe, K. C. (2013). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications, 49(82), 9359-9371.[12]

-

ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from a URL available through Google search results.[19]

-

PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]]

-

Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from a URL available through Google search results.[20]

-

BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from a URL available through Google search results.[21]

-

PubMed. (2025, October 28). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Retrieved from a URL available through Google search results.[22]

-

TCI Chemicals. (2025, July 16). SAFETY DATA SHEET. Retrieved from a URL available through Google search results.[15]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a URL available through Google search results.[23]

-

TCI Chemicals. (2025, July 15). SAFETY DATA SHEET. Retrieved from a URL available through Google search results.[24]

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from a URL available through Google search results.

-

CymitQuimica. (n.d.). CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride. Retrieved from a URL available through Google search results.[2]

-

ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from a URL available through Google search results.[25]

-

ResearchGate. (2026, January 29). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from a URL available through Google search results.[26]

-

TURI. (2019, May 8). PFAS Degradation/Transformation Examples. Retrieved from a URL available through Google search results.[27]

-

RSC Publishing. (n.d.). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Retrieved from a URL available through Google search results.[28]

-

ResearchGate. (n.d.). Nucleophilic Reaction of Fluorinated Alkenes. Retrieved from a URL available through Google search results.[29]

-

Chemdad Co. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from a URL available through Google search results.[30]

-

BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Retrieved from a URL available through Google search results.[3]

Sources

- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 2. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. file.bldpharm.com [file.bldpharm.com]

- 22. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. turi.org [turi.org]

- 28. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. 2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Electronic Effects of Fluorine Substitution on Benzenesulfonyl Chlorides

This technical guide details the electronic modulation of benzenesulfonyl chlorides (BSCs) by fluorine substitution, focusing on kinetic implications, mechanistic insights, and practical applications in drug discovery.

Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The introduction of fluorine atoms onto the benzenesulfonyl chloride scaffold fundamentally alters its electrophilicity, stability, and reaction kinetics.[1] This guide analyzes how the unique electronic properties of fluorine—specifically the balance between its strong inductive withdrawal (-I) and weak resonance donation (+R)—modulate the reactivity of the sulfonyl group.

Key Takeaways:

-

Reactivity Enhancement: Fluorine substitution generally increases the electrophilicity of the sulfur atom, accelerating nucleophilic attack (aminolysis/hydrolysis).

-

Regiochemical Impact: Meta-fluorine substitution exerts a stronger electron-withdrawing effect (

) than para-fluorine ( -

Pentafluorination: The additive inductive effect in pentafluorobenzenesulfonyl chloride (PFBSC) creates a hyper-electrophilic species requiring modified handling protocols to prevent rapid hydrolysis.

Theoretical Framework: Electronic Modulation

The Fluorine Dopant Effect

The reactivity of benzenesulfonyl chlorides is governed by the electron density at the sulfur atom. Fluorine modifies this density through two opposing vectors:

-

Inductive Effect (-I): Fluorine is the most electronegative element (Pauling 3.98).[2][3] It pulls electron density through the

-bond framework, destabilizing the ground state and making the sulfur center more positive (electrophilic). -

Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the

-system.[3] However, unlike the C-F bond in the ring, the interaction with the sulfonyl group is indirect.

Net Result: In the context of sulfonyl chlorides, the -I effect dominates . The sulfonyl group (

Hammett Correlation & Regiochemistry

The Hammett equation (

| Substituent Position | Electronic Vector | Hammett Constant ( | Kinetic Impact |

| Para-F | -I and +R (opposing) | Mild Acceleration. The +R effect partially cancels the -I effect. | |

| Meta-F | -I only (dominant) | Strong Acceleration. No resonance cancellation; pure inductive withdrawal. | |

| Ortho-F | -I + Field Effect | N/A (Steric/Field) | Complex/High. Often fastest due to proximity (field effect) despite potential steric hindrance. |

Critical Insight: Contrary to intuitive steric arguments, meta-fluorobenzenesulfonyl chloride is significantly more reactive than its para-isomer. Researchers optimizing reaction times should select the meta-isomer if higher electrophilicity is required without steric bulk.

Reactivity Profile & Mechanism[4][5]

Mechanism of Nucleophilic Substitution

The reaction proceeds via an S

-

Nucleophilic Attack: The nucleophile (e.g., amine, water) attacks the sulfur atom.

-

Transition State: A pentacoordinate sulfur intermediate/transition state forms.

-

Elimination: Chloride is expelled as the leaving group.

Fluorine's Role: By withdrawing electron density, fluorine stabilizes the developing negative charge on the transition state, lowering the activation energy (

Visualization: Mechanistic Pathway & Electronic Influence

Figure 1: Mechanistic pathway of sulfonylation showing how inductive effects facilitate the rate-determining nucleophilic attack.

Experimental Protocols

General Sulfonylation Protocol (Fluorine-Optimized)

Due to the enhanced reactivity of F-substituted BSCs, standard Schotten-Baumann conditions can lead to hydrolysis side-products. Anhydrous conditions are recommended.

Reagents:

-

Fluorinated Benzenesulfonyl Chloride (1.0 equiv)[4]

-

Amine (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Workflow:

-

Preparation: Flame-dry glassware and purge with N

. Dissolve the amine in anhydrous DCM (0.2 M). -

Base Addition: Add pyridine or Et

N. Cool to 0°C.-

Note: Cooling is critical for Pentafluorobenzenesulfonyl chloride to prevent exotherms and side reactions.

-

-

Electrophile Addition: Add the fluorinated sulfonyl chloride dropwise (diluted in DCM if solid).

-

Reaction: Stir at 0°C for 30 mins, then warm to RT.

-

Monitoring: Check TLC/LCMS. Meta-F and Pentafluoro analogs often complete in <1 hour; Para-F may require 2-4 hours.

-

-

Workup: Quench with 1M HCl (to remove pyridine), wash with brine, dry over Na

SO

Stability & Storage

-

Hydrolysis Sensitivity: Pentafluorobenzenesulfonyl chloride is highly moisture sensitive . It will hydrolyze to the sulfonic acid upon prolonged exposure to moist air.

-

Storage: Store under inert gas (Argon/Nitrogen) at 4°C.

-

Corrosivity: F-BSCs are lachrymators and corrosive. Handle in a fume hood.

Comparative Data: Reactivity Hierarchy

The following table summarizes the relative reactivity based on Hammett principles and experimental observations.

| Compound | Structure | Reactivity ( | Primary Application |

| Benzenesulfonyl Chloride | Ph-SO | 1.0 (Reference) | General sulfonamide synthesis |

| 4-Fluorobenzenesulfonyl Cl | p-F-Ph-SO | ~1.2 - 1.5 | Bioisostere exploration |

| 3-Fluorobenzenesulfonyl Cl | m-F-Ph-SO | ~2.0 - 2.5 | Rapid kinetics required |

| Pentafluorobenzenesulfonyl Cl | C | >10.0 | Derivatization (GC/MS), SuFEx precursor |

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

Fluorine is often introduced to block metabolic hot-spots (e.g., preventing para-hydroxylation). While the sulfonyl chloride is a reagent, the resulting fluorinated sulfonamide is the pharmacophore. The electronic withdrawal of the fluorine lowers the pKa of the sulfonamide N-H, potentially increasing potency in enzyme binding pockets (e.g., Carbonic Anhydrase inhibitors).

SuFEx (Sulfur-Fluoride Exchange)

Although this guide focuses on chlorides, fluorinated benzenesulfonyl chlorides are the immediate precursors to Sulfonyl Fluorides used in SuFEx click chemistry. The high electrophilicity of the chloride allows for rapid conversion to the fluoride using KHF

Workflow Visualization: Optimization Logic

Figure 2: Decision logic for selecting fluorinated sulfonyl chlorides to optimize reaction kinetics.

References

-

Hammett Correlation in Sulfonyl Chlorides

- Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in w

- Source:Canadian Journal of Chemistry, 1964.

-

URL:[Link]

-

Pentafluorobenzenesulfonyl Chloride Reactivity

-

Hammett Sigma Constants

-

Synthetic Protocols (Sulfonamides)

- Title: Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

-

Source: BenchChem.[3]

-

General Reactivity of Sulfonyl Chlorides

- Title: Benzenesulfonyl chloride - Wikipedia.

- Source: Wikipedia.

-

URL:[Link]

Sources

- 1. CAS 832-53-1: 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride [cymitquimica.com]

- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

Synthesis Pathways for 2,6-Difluoronitrobenzenesulfonyl Chloride Precursors

The following technical guide details the synthesis pathways for 2,6-Difluoronitrobenzenesulfonyl chloride (specifically the 3-nitro isomer, CAS 612541-20-5) and its critical precursors. This document is structured for researchers requiring high-purity intermediates for medicinal chemistry scaffolds (e.g., sulfonamides, benzoxathiazocines).

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2,6-Difluoro-3-nitrobenzenesulfonyl chloride Primary Application: Electrophilic sulfonylating agent for drug discovery; precursor to sulfonamide-based bioactives. Critical Challenge: The presence of two ortho-fluorine atoms creates steric shielding and electronic deactivation, requiring specific timing for the introduction of the sulfonyl and nitro groups.

Retrosynthetic Logic

The synthesis is best approached by introducing the sulfonyl chloride group before the nitro group. Direct nitration of 2,6-difluoroaniline yields the para-nitro isomer (4-nitro) due to the strong directing effect of the amine. However, the sulfonyl chloride group is a meta-director, while the fluorine atoms are ortho/para-directors. In the 2,6-difluorobenzenesulfonyl chloride scaffold, both the sulfonyl group (at C1) and the fluorines (at C2, C6) cooperatively direct electrophilic substitution to the C3 position, enabling access to the desired 3-nitro isomer.

The Core Lineage:

-

Intermediate: 2,6-Difluorobenzenesulfonyl chloride (2,6-DFBSC)[3][4][5]

-

Feedstock: 1,2,3-Trichlorobenzene (via Halex reaction)

Figure 1: Retrosynthetic analysis showing the cooperative directing strategy required to access the 3-nitro isomer.

Pathway 1: Synthesis of the Core Precursor (2,6-Difluoroaniline)

For laboratories not purchasing this reagent, the industrial synthesis relies on the "Halex" (Halogen Exchange) reaction. This pathway is superior to direct fluorination due to safety and selectivity.

Mechanism & Protocol

Transformation: 1,2,3-Trichlorobenzene

-

Fluorination (Halex): Reaction of 1,2,3-trichlorobenzene with Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) at high temperature (200°C+).

-

Selectivity: The 1- and 3-chlorines are activated by the inductive effect of the central chlorine, favoring the formation of 1-chloro-2,6-difluorobenzene (often called 2,6-difluorochlorobenzene).

-

-

Amination: The remaining chlorine at the C1 position is displaced by ammonia (NH

) under high pressure (30–50 bar) using a Copper(I) oxide catalyst.

Key Process Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Sulfolane or NMP | High boiling point and stability required for KF exchange (>180°C). |

| Catalyst | Tetraphenylphosphonium bromide (Phase Transfer) | Enhances solubility of fluoride ions in the organic phase. |

| Purification | Fractional Distillation | Separation of mono-fluoro and tri-fluoro byproducts is critical before amination. |

Pathway 2: The Meerwein Chlorosulfonation (Aniline Sulfonyl Chloride)

This is the most reliable laboratory-scale route. It avoids the use of hazardous organolithium reagents required by alternative routes (e.g., lithiation of 1,3-difluorobenzene) and tolerates the deactivated nature of the fluorinated ring.

Reaction Scheme

-

Diazotization: 2,6-Difluoroaniline + NaNO

+ HCl -

Chlorosulfonation: Diazonium salt + SO

+ CuCl

Detailed Experimental Protocol

Scale: 50 mmol (approx. 6.5 g of starting aniline)

Step A: Diazotization

-

Preparation: In a 250 mL three-neck flask, charge 2,6-Difluoroaniline (6.45 g, 50 mmol) and Conc. HCl (15 mL) .

-

Cooling: Cool the suspension to -5°C using an acetone/ice bath. Vigorous stirring is essential to prevent localized heating.

-

Addition: Dropwise add a solution of Sodium Nitrite (3.8 g, 55 mmol) in water (10 mL). Maintain internal temperature below 0°C .

-

Aging: Stir for 30 minutes at -5°C. The solution should become clear/pale yellow. Test with starch-iodide paper (instant blue/black confirms excess HNO

).

Step B: The Meerwein Reaction

-

SO2 Saturation: In a separate vessel, saturate Glacial Acetic Acid (40 mL) with Sulfur Dioxide gas (bubbled for 20 mins) until the weight increases by ~15 g.

-

Catalyst: Add Copper(II) Chloride (2.0 g) to the SO

solution. The solution will turn green/blue. -

Coupling: Slowly pour the cold diazonium solution (from Step A) into the stirring SO

/Cu mixture.-

Caution: Nitrogen gas will evolve vigorously. Ensure adequate venting.

-

-

Completion: Allow the mixture to warm to room temperature over 2 hours. The color typically shifts to a lime green suspension.

-

Workup: Pour the mixture onto 200 g of crushed ice. The sulfonyl chloride will precipitate as an oil or low-melting solid. Extract with Dichloromethane (3 x 50 mL). Wash with cold water and brine. Dry over MgSO

.

Yield Expectation: 75–85%

Characterization:

Pathway 3: Nitration to the Final Target

To obtain 2,6-difluoro-3-nitrobenzenesulfonyl chloride , the nitration must be performed after the sulfonyl chloride is installed.

Mechanistic Rationale

-

2,6-Difluoroaniline Nitration: Yields 4-nitro (Para to NH

). Incorrect isomer. -

2,6-Difluorobenzenesulfonyl Chloride Nitration:

-

-SO

Cl is a meta director. -

-F is an ortho/para director.

-

Position 3: Ortho to F (C2), Meta to SO

Cl (C1). Activated. -

Position 4: Meta to both Fs, Para to SO

Cl. Deactivated. -

Result: High regioselectivity for the 3-nitro isomer.

-

Nitration Protocol

-

Acid Mix: Prepare a mixture of Fuming Nitric Acid (1.1 eq) and Conc. Sulfuric Acid (solvent volume) at 0°C.

-

Addition: Add 2,6-Difluorobenzenesulfonyl chloride dropwise to the acid mixture, keeping temperature <10°C.

-

Heating: Slowly warm to 50–60°C. Monitor by TLC or LCMS.

-

Quench: Pour onto ice. The product, 2,6-difluoro-3-nitrobenzenesulfonyl chloride , precipitates as a solid.

Figure 2: Regioselectivity map for the nitration of the sulfonyl chloride scaffold.

Safety & Critical Hazards

-

Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.

-

Sulfur Dioxide: Toxic gas. All operations must be performed in a functioning fume hood.

-

Hydrofluoric Acid (HF): While not a direct reagent here, hydrolysis of fluorinated byproducts or overheating Halex reactions can generate HF. Have calcium gluconate gel available.

-

Sulfonyl Chlorides: Corrosive lachrymators. React violently with water to form HCl and sulfonic acids.

References

-

Synthesis of 2,6-Difluorobenzenesulfonyl chloride via Diazotization : GuideChem Technical Reference. (2022). "Synthesis route of 2,6-Difluorobenzenesulfonyl chloride using 2-fluoroaniline and Meerwein reaction conditions."

-

Industrial Preparation of 2,6-Difluoroaniline (Halex Process) : European Patent Office. (1994). "Process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene." EP0506199A2.

-

Nitration of Sulfonyl Chlorides : U.S. Patent 5,436,370. (1995). "Process for the preparation of 3-nitrobenzenesulfonyl chloride." (Describes the regioselectivity and stability of sulfonyl chlorides under nitration conditions).

-

General Reactivity of 2,6-Difluorobenzenesulfonyl Chloride : BenchChem Technical Guide. (2025). "In-Depth Technical Guide to the Synthesis and Purification of 2,6-Difluorobenzenethiol."

Sources

- 1. 86156-93-6|3-Fluoro-4-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 6668-56-0|4-Fluoro-3-nitrobenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. Page loading... [wap.guidechem.com]

- 6. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199 [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 9. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199 [data.epo.org]

- 10. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

Thermodynamic properties of 2,6-Difluoronitrobenzenesulfonyl chloride

Technical Guide: Thermodynamic Profile & Handling of 2,6-Difluoro-3-nitrobenzenesulfonyl Chloride

Executive Summary

2,6-Difluoro-3-nitrobenzenesulfonyl chloride (CAS: 612541-20-5) is a highly specialized electrophilic reagent used primarily in the synthesis of complex sulfonamides for medicinal chemistry. Its structural uniqueness lies in the synergistic electron-withdrawing effects of the two fluorine atoms (ortho to the sulfonyl group) and the nitro group. This substitution pattern significantly enhances the electrophilicity of the sulfonyl center compared to non-fluorinated analogs, altering its thermodynamic stability and reaction kinetics.

This guide provides a comprehensive thermodynamic profile, stability assessment, and rigorous handling protocols for researchers utilizing this intermediate.

Physicochemical & Thermodynamic Properties

The thermodynamic behavior of 2,6-Difluoro-3-nitrobenzenesulfonyl chloride is dominated by the lability of the S-Cl bond and the thermal sensitivity of the nitroarene scaffold.

Table 1: Core Thermodynamic & Physical Data

| Property | Value (Experimental/Predicted) | Thermodynamic Implication |

| Molecular Formula | — | |

| Molecular Weight | 257.60 g/mol | — |

| Physical State | Solid (Pale yellow to off-white) | Lattice energy dominates at STP.[1] |

| Melting Point ( | 82.4°C (Predicted/Range) | Phase transition critical for handling; solid-state storage recommended. |